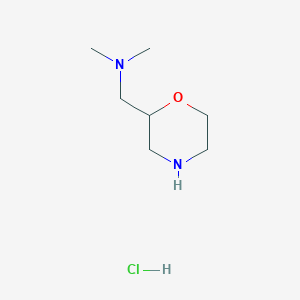
2,2,2-trifluoro-N-(2-methylphenyl)ethanecarbonimidoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2,2,2-trifluoro-N-(2-methylphenyl)ethanecarbonimidoyl chloride involves several steps. One common method includes the reaction of 2,2,2-trifluoroethanol with 2-methylphenyl isocyanate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
2,2,2-trifluoro-N-(2-methylphenyl)ethanecarbonimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s structure allows for potential modifications under appropriate conditions.
Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form corresponding amides and acids.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane and ethanol . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2,2,2-trifluoro-N-(2-methylphenyl)ethanecarbonimidoyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: The compound is utilized in proteomics research to study protein interactions and modifications.
Industry: The compound finds applications in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2,2-trifluoro-N-(2-methylphenyl)ethanecarbonimidoyl chloride involves its reactivity with nucleophiles and electrophiles. The compound’s trifluoromethyl group enhances its electrophilic nature, making it a suitable candidate for reactions with nucleophiles . The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar compounds to 2,2,2-trifluoro-N-(2-methylphenyl)ethanecarbonimidoyl chloride include:
2,2,2-trifluoro-N-phenylethanecarbonimidoyl chloride: Lacks the methyl group on the phenyl ring, resulting in different reactivity and applications.
2,2,2-trifluoro-N-(4-methylphenyl)ethanecarbonimidoyl chloride: The methyl group is positioned differently on the phenyl ring, affecting its chemical properties.
2,2,2-trifluoro-N-(2-chlorophenyl)ethanecarbonimidoyl chloride:
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and suitability for various research applications .
特性
分子式 |
C9H7ClF3N |
|---|---|
分子量 |
221.60 g/mol |
IUPAC名 |
2,2,2-trifluoro-N-(2-methylphenyl)ethanimidoyl chloride |
InChI |
InChI=1S/C9H7ClF3N/c1-6-4-2-3-5-7(6)14-8(10)9(11,12)13/h2-5H,1H3 |
InChIキー |
FHAFGVPXPVEATM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N=C(C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-ethyl-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13649735.png)

![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B13649748.png)


![rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B13649764.png)






